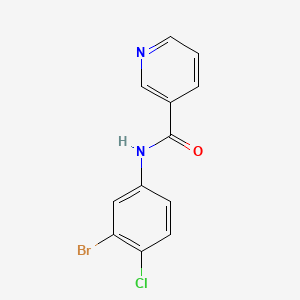N-(3-Bromo-4-chlorophenyl)nicotinamide
CAS No.: 1065483-57-9
Cat. No.: VC16189103
Molecular Formula: C12H8BrClN2O
Molecular Weight: 311.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1065483-57-9 |
|---|---|
| Molecular Formula | C12H8BrClN2O |
| Molecular Weight | 311.56 g/mol |
| IUPAC Name | N-(3-bromo-4-chlorophenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H8BrClN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
| Standard InChI Key | OTOQGLIHXSOEBC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Introduction
N-(3-Bromo-4-chlorophenyl)nicotinamide is a halogenated aromatic amide with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol. This compound is notable for its dual halogenation on the phenyl ring, which significantly impacts its chemical reactivity and biological properties.
Synthesis
Laboratory Synthesis:
The synthesis of N-(3-Bromo-4-chlorophenyl)nicotinamide typically involves:
-
Reacting 3-bromo-4-chloroaniline with nicotinoyl chloride in the presence of a base like triethylamine.
-
Conducting the reaction in an organic solvent such as dichloromethane under reflux conditions .
Industrial Considerations:
Scaling up for industrial production would require:
-
Optimization of reaction conditions.
-
Use of industrial-grade reagents.
-
Implementation of purification techniques like continuous chromatography.
Chemical Reactivity
N-(3-Bromo-4-chlorophenyl)nicotinamide exhibits diverse reactivity due to its halogenated phenyl ring and amide group:
-
Substitution Reactions:
-
The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
-
-
Oxidation and Reduction:
-
Oxidizing agents like potassium permanganate can modify the compound, while reducing agents like sodium borohydride can yield reduced derivatives.
-
-
Amidation Reactions:
Applications
N-(3-Bromo-4-chlorophenyl)nicotinamide has been investigated for its potential applications in various fields:
-
Chemical Synthesis:
-
It serves as an intermediate in synthesizing more complex organic molecules.
-
-
Biological Research:
-
Preliminary studies suggest antibacterial properties, including antibiofilm activity, likely due to its halogenation pattern.
-
-
Material Science:
Comparison with Related Compounds
The dual halogenation in N-(3-Bromo-4-chlorophenyl)nicotinamide makes it chemically versatile compared to other nicotinamides .
Safety and Handling
As with many halogenated organic compounds:
-
Proper protective equipment (gloves, goggles) should be used during handling.
-
Disposal must comply with local regulations due to potential environmental hazards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume